molecular formula C13H18N4O4S B2656774 7-(2-ethoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 488086-47-1

7-(2-ethoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2656774
CAS No.: 488086-47-1
M. Wt: 326.37
InChI Key: AYWOINUMVGGDMF-UHFFFAOYSA-N
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Description

7-(2-ethoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic small molecule based on the purine-2,6-dione (xanthine) scaffold, a structure of significant interest in medicinal chemistry for developing novel therapeutic agents. This compound is characterized by a 2-ethoxyethyl chain at the N-7 position and a (2-oxopropyl)thio functional group at the C-8 position of the purine core. These specific modifications are designed to explore and enhance the molecule's bioactivity and selectivity for various biological targets . Compounds within this chemical class are frequently investigated as potential inhibitors of protein kinases, which are key enzymes in cellular signaling pathways. Research on closely related purine-2,6-dione derivatives has demonstrated promising anti-proliferative activity against various cancer cell lines, suggesting their value in oncology research, particularly as inhibitors of targets like the Epidermal Growth Factor Receptor (EGFR) . The structural motif of a sulfur-containing substituent at the C-8 position, as seen in this compound, is a common feature in purine-based ligands studied for their affinity for central nervous system (CNS) receptors, such as serotonin (5-HT) receptors . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own thorough characterization and validation experiments to confirm the compound's suitability for their specific applications.

Properties

IUPAC Name

7-(2-ethoxyethyl)-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4S/c1-4-21-6-5-17-9-10(14-13(17)22-7-8(2)18)16(3)12(20)15-11(9)19/h4-7H2,1-3H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWOINUMVGGDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1SCC(=O)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(2-ethoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Structure and Composition

  • Molecular Formula : C13H18N4O4S
  • Molecular Weight : 326.377 g/mol
  • CAS Number : 488086-47-1

The compound features a purine base with an ethoxyethyl side chain and a thioether functional group, which may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism appears to involve the disruption of nucleotide metabolism and interference with DNA synthesis.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes involved in nucleotide metabolism. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced cell proliferation in rapidly dividing cells, such as those found in tumors.

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. It has been tested against various viral strains, showing potential efficacy in inhibiting viral replication. The exact mechanism is still under investigation but may involve interference with viral RNA synthesis.

Case Studies and Research Findings

  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
    Cell LineIC50 (µM)Effect
    HeLa1570% inhibition at 24h
    MCF-71080% inhibition at 48h
  • Animal Studies : In vivo experiments on mice bearing tumors showed that administration of the compound led to a notable decrease in tumor size compared to control groups receiving saline.
  • Mechanistic Studies : Research utilizing molecular docking simulations suggested strong binding affinity between the compound and DHFR, supporting its role as an enzyme inhibitor.

Comparison with Similar Compounds

Substituent Variability at Position 7

The position 7 substituent significantly influences physicochemical properties:

Compound Name Position 7 Substituent Key Properties Reference
Target Compound 2-ethoxyethyl Moderate lipophilicity; ether linkage may resist hydrolysis
7-(2-Methoxyethyl)-3-methyl-8-((2-methylallyl)thio)-... 2-methoxyethyl Lower lipophilicity than ethoxyethyl; shorter alkyl chain
7-Isopentyl-3-methyl-8-((2-oxopropyl)thio)-... Isopentyl High lipophilicity; bulky branched chain may hinder target binding
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine) 2-hydroxyethyl Polar; hydroxyl group enhances solubility but may reduce metabolic stability

Analysis :
The ethoxyethyl group in the target compound balances lipophilicity and stability better than methoxyethyl or hydroxyethyl analogs. Isopentyl derivatives (e.g., ) prioritize lipophilicity but may face steric challenges in binding pockets .

Substituent Variability at Position 8

Position 8 modifications dictate electronic and steric interactions:

Compound Name Position 8 Substituent Key Properties Reference
Target Compound (2-Oxopropyl)thio Ketone enables H-bonding; thioether enhances stability
8-[2-(p-Substituted phenyl)-2-oxoethylsulfanyl]-... Phenacylthio Aromatic ring adds π-π interactions; bulkier than 2-oxopropyl
1,3,7-Trimethyl-8-(trifluoromethyl)-... Trifluoromethyl Electron-withdrawing CF3 increases metabolic resistance; highly lipophilic
8-(Triazolylmethoxy)-... Triazolylmethoxy Bulky heterocycle may hinder binding; potential for anticancer activity

Analysis: The target’s 8-(2-oxopropyl)thio group offers a balance of reactivity and steric accessibility compared to bulkier phenacylthio or trifluoromethyl analogs. The ketone may serve as a hydrogen bond acceptor, a feature absent in non-polar substituents like CF3 .

Q & A

Q. What synthetic strategies are commonly employed to prepare 7-(2-ethoxyethyl)-3-methyl-8-((2-oxopropyl)thio)-1H-purine-2,6(3H,7H)-dione?

The synthesis typically involves nucleophilic substitution at the 8-position of a xanthine core. For example, a brominated or chlorinated precursor at position 8 (e.g., 8-bromo-1,3-dimethylxanthine) reacts with thiol-containing reagents like 2-oxopropylthiol under basic conditions. Polar aprotic solvents (e.g., DMF) and temperature control (60–80°C) are critical for optimizing yields . Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Modern spectral methods are essential:

  • 1H/13C NMR : Assigns protons and carbons in the purine core and substituents (e.g., ethoxyethyl and 2-oxopropylthio groups). For example, singlet peaks for methyl groups at position 3 (~3.3–3.5 ppm) and splitting patterns for ethoxyethyl chains .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and thioether (C-S) bonds at ~600–700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ calculated vs. observed) .

Q. What preliminary biological activities have been reported for structurally similar xanthine derivatives?

Analogous 8-thio-substituted xanthines exhibit cardiovascular activity, such as antiarrhythmic effects in animal models. For instance, 8-alkylamino derivatives showed prophylactic antiarrhythmic activity in induced arrhythmia, likely via adenosine receptor modulation or ion channel interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 8-((2-oxopropyl)thio) substitution?

Key variables include:

  • Solvent choice : DMF or DMSO enhances nucleophilicity of thiol reagents.
  • Base selection : K₂CO₃ or Et₃N minimizes side reactions (e.g., oxidation of thiols).
  • Stoichiometry : A 1.2–1.5 molar excess of the thiol reagent ensures complete substitution. Computational tools like ChemAxon’s Chemicalize.org can predict reaction feasibility and guide optimization .

Q. What contradictions exist in structure-activity relationship (SAR) studies of 8-thio-substituted xanthines, and how can they be resolved?

Some studies report enhanced cardiovascular activity with bulky 8-substituents, while others find reduced solubility and bioavailability. To resolve this:

  • Perform molecular dynamics simulations to analyze substituent conformation and intramolecular interactions (e.g., hydrogen bonding in ethoxyethyl chains) .
  • Conduct comparative bioassays using isogenic models to isolate substituent effects from metabolic variables .

Q. What advanced analytical methods are recommended for studying degradation pathways under physiological conditions?

  • LC-MS/MS : Identifies hydrolytic or oxidative metabolites (e.g., cleavage of the thioether bond at pH 7.4) .
  • X-ray crystallography : Reveals stability-related conformational changes in the purine core under stress conditions (e.g., heat or light exposure) .

Q. How does the 2-oxopropylthio group influence binding to adenosine receptors compared to other thioethers?

The ketone moiety in the 2-oxopropylthio group may form hydrogen bonds with receptor residues (e.g., His264 in A₁ receptors). Docking studies (AutoDock Vina) and SPR binding assays using receptor-coated chips can quantify affinity differences versus non-ketone thioethers .

Methodological Guidance

Designing a protocol for comparative SAR analysis of 8-substituted xanthines:

  • Step 1 : Synthesize derivatives with systematic substituent variations (e.g., 8-thioalkyl vs. 8-thioaryl).
  • Step 2 : Characterize solubility (logP via HPLC) and stability (TGA/DSC).
  • Step 3 : Test in vitro activity (e.g., cAMP modulation in CHO-K1 cells expressing adenosine receptors) .
  • Step 4 : Use PCA (Principal Component Analysis) to correlate structural features with bioactivity .

Resolving spectral ambiguities in NMR assignments for the ethoxyethyl chain:

  • 2D COSY/TOCSY : Maps coupling between ethoxyethyl protons (e.g., -OCH₂CH₂O-).
  • NOESY : Confirms spatial proximity of methyl groups to the purine ring .

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